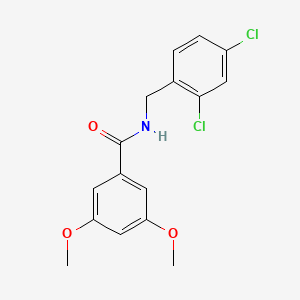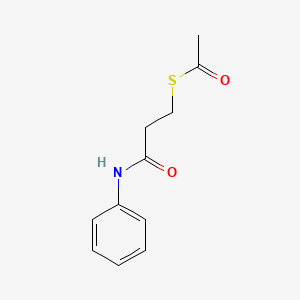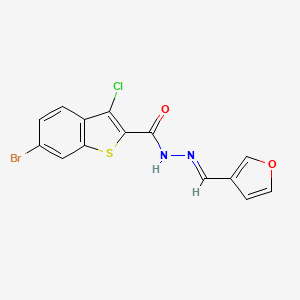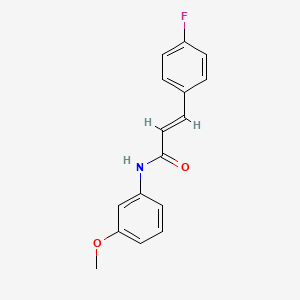
N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide targets the EGFR tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting this kinase, N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide blocks downstream signaling pathways that promote cancer cell growth and survival. This leads to decreased proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide is its specificity for the EGFR tyrosine kinase. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition in vivo.
将来の方向性
There are a number of potential future directions for research on N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide. One direction is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another direction is the investigation of combination therapies involving N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide and other anti-cancer agents. Additionally, further research is needed to fully understand the potential applications of N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide in the treatment of inflammatory and neurodegenerative diseases.
In conclusion, N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide is a small molecule inhibitor with promising potential for the treatment of cancer and other diseases. Its specificity for the EGFR tyrosine kinase and its anti-inflammatory and neuroprotective effects make it a promising candidate for further research and development.
合成法
N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,4-dichlorobenzylamine to form the final product, N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide.
科学的研究の応用
N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2,4-dichlorobenzyl)-3,5-dimethoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-13-5-11(6-14(8-13)22-2)16(20)19-9-10-3-4-12(17)7-15(10)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQPLZCLPBJFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5844926.png)

![2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5844939.png)
![4-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5844945.png)

![3-(2-chlorophenyl)-5-methyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B5844965.png)
![2-{[(2,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5844966.png)

![N-(2-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5844979.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5844986.png)


![N-(4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5845002.png)